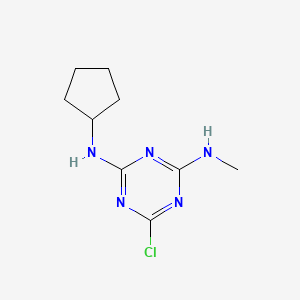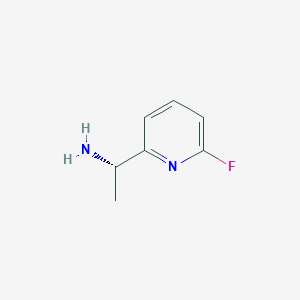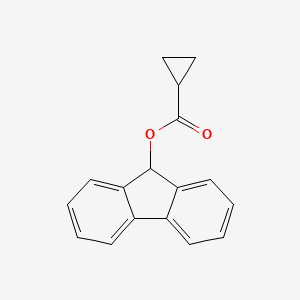
1,5-Diamino-2-methylanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diamino-2-methylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by the presence of two amino groups at positions 1 and 5, a methyl group at position 2, and a quinone structure at positions 9 and 10. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Diamino-2-methylanthracene-9,10-dione can be synthesized through various methods. One common approach involves the nitration of 2-methylanthracene followed by reduction to introduce the amino groups. The reaction typically involves:
Nitration: Using nitric acid and sulfuric acid to introduce nitro groups at positions 1 and 5.
Reduction: Employing reducing agents such as tin(II) chloride or iron powder in acidic conditions to convert nitro groups to amino groups.
Industrial Production Methods
Industrial production of 1,5-diamino-2-methylanthracene-9,10-dione often involves large-scale nitration and reduction processes. The reaction conditions are optimized for high yield and purity, with careful control of temperature, concentration, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diamino-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of hydroquinone derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as acyl chlorides or alkyl halides are employed in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Acylated or alkylated anthraquinone derivatives.
Aplicaciones Científicas De Investigación
1,5-Diamino-2-methylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Studied for its anticancer and antimicrobial activities.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
Mecanismo De Acción
The mechanism of action of 1,5-diamino-2-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound intercalates into DNA, disrupting the replication process and inducing apoptosis in cancer cells.
Antimicrobial Activity: It inhibits the growth of bacteria and fungi by interfering with their cellular processes.
Comparación Con Compuestos Similares
1,5-Diamino-2-methylanthracene-9,10-dione can be compared with other similar compounds such as:
1,8-Diamino-2-methylanthracene-9,10-dione: Similar structure but with amino groups at positions 1 and 8.
1,5-Diamino-4,8-dihydroxyanthracene-9,10-dione: Contains additional hydroxyl groups at positions 4 and 8.
Uniqueness
1,5-Diamino-2-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it valuable in various applications.
Propiedades
Número CAS |
10146-54-0 |
|---|---|
Fórmula molecular |
C15H12N2O2 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
1,5-diamino-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H12N2O2/c1-7-5-6-9-12(13(7)17)15(19)8-3-2-4-10(16)11(8)14(9)18/h2-6H,16-17H2,1H3 |
Clave InChI |
LTVYYBIBBCUYAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid](/img/structure/B13141937.png)



![N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide](/img/structure/B13141975.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-](/img/structure/B13141995.png)


![5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol](/img/structure/B13142004.png)
![azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13142012.png)

